

# Application of trans-2-Nonen-1-ol in Flavor and Fragrance Research

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## Compound of Interest

Compound Name: *trans-2-Nonen-1-ol*

Cat. No.: B1606449

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

## Introduction

**trans-2-Nonen-1-ol** is a C9 unsaturated fatty alcohol that is a significant contributor to the flavor and fragrance profiles of a wide variety of natural products. It is found in cucumbers, melons, roasted peanuts, and fish, imparting characteristic fresh, green, waxy, and fatty notes. [1] In the flavor and fragrance industry, it is a valuable ingredient used to create realistic and refreshing top notes in a range of consumer products.[1] Its unique sensory properties also make it a subject of interest for research into taste and smell perception, particularly in the context of "fatty" or "oleogustus" sensations.

This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals working with **trans-2-Nonen-1-ol**. It covers its sensory properties, applications, and methodologies for its analysis and evaluation.

## Sensory Properties and Quantitative Data

**trans-2-Nonen-1-ol** is characterized by a complex sensory profile that is highly dependent on its concentration and the matrix in which it is presented. Its primary odor descriptors include waxy, green, violet, and melon, with fatty and tallow-like nuances.[2][3] The taste is described as green, fatty, and melon-like, with notes of chicken fat and lard at higher concentrations.[2][3]

**Table 1: Organoleptic Properties of trans-2-Nonen-1-ol**

| Property                           | Description   | Source                                  |
|------------------------------------|---|---|
| Odor Type                          | Green, waxy, fatty, melon, violet, sweet, vegetable     | <a href="#">[2]</a> <a href="#">[3]</a> |
| Odor Strength                      | Medium  | <a href="#">[2]</a>                     |
| Substantivity on Blotter           | > 8 hours at 100%                                       | <a href="#">[2]</a>                     |
| Taste Profile (at 10 ppm)          | Green, fatty, melon, with a chicken fat and lard nuance | <a href="#">[2]</a> <a href="#">[3]</a> |
| Aroma Detection Threshold (in air) | 130 ppb   | <a href="#">[4]</a>                     |

**Table 2: Physicochemical Properties of trans-2-Nonen-1-ol**

| Property          | Value  | Source                                  |
|-------------------|--|---|
| CAS Number        | 31502-14-4   | <a href="#">[1]</a>                     |
| Molecular Formula | C <sub>9</sub> H <sub>18</sub> O   | <a href="#">[1]</a>                     |
| Molecular Weight  | 142.24 g/mol   | <a href="#">[1]</a>                     |
| Appearance        | Colorless to almost colorless clear liquid                                   | <a href="#">[5]</a>                     |
| Boiling Point     | 103 - 105 °C at 12 mmHg  | <a href="#">[5]</a>                     |
| Refractive Index  | 1.444 - 1.450  | <a href="#">[2]</a> <a href="#">[5]</a> |
| Specific Gravity  | 0.835 - 0.850 @ 25°C   | <a href="#">[2]</a>                     |
| Solubility        | Very slightly soluble in water; soluble in ethanol and most organic solvents | <a href="#">[6]</a>                     |
| Flash Point       | 215 °F (101.67 °C)   | <a href="#">[2]</a>                     |

## Applications in Flavor and Fragrance Research

The unique sensory profile of **trans-2-Nonen-1-ol** makes it a versatile ingredient in various applications.

### Flavor Applications

In the flavor industry, **trans-2-Nonen-1-ol** is used to impart authentic green, melon, and cucumber notes to a variety of products.<sup>[1]</sup>

- **Beverages:** It can be used to add a fresh, natural twist to tea-based drinks, vegetable juices, and certain liqueurs.<sup>[6]</sup>
- **Savory Products:** It enhances the flavor of savory snacks, sauces, and dressings by providing a fresh, green, and sometimes fatty character.<sup>[1]</sup>
- **Dairy Products:** In dairy applications, it can contribute to melon and cucumber flavor profiles.<sup>[1]</sup>
- **Fruit Flavors:** It can also be used to add freshness to pear, apple, and other fruit flavors.<sup>[2]</sup>

### Table 3: Recommended Usage Levels of trans-2-Nonen-1-ol in Food Products

| Food Category          | Average Maximum PPM | Source         |
|------------------------|---------------------|----------------|
| Baked Goods            | 0.20                | <sup>[2]</sup> |
| Nonalcoholic Beverages | 0.15                | <sup>[2]</sup> |

### Fragrance Applications

In the fragrance industry, **trans-2-Nonen-1-ol** is utilized for its fresh, green, and waxy notes, particularly in fine fragrances and cosmetic products with a natural or vegetable theme.<sup>[1][6]</sup> It is often used in applications where its corresponding aldehyde, trans-2-nonenal, may be unstable due to pH extremes or high surface area exposure.<sup>[6]</sup>

- **Fine Fragrances:** It is used to introduce cucumber and melon notes.<sup>[6]</sup>

- Cosmetics and Personal Care: Its fresh, green aroma is popular in soaps, lotions, and other skincare products.[\[1\]](#)[\[5\]](#)
- Air Care: It is used in air fresheners and other home fragrance products to create a fresh and clean scent profile.[\[1\]](#)

## Experimental Protocols

The following are detailed protocols for key experiments in the research and application of **trans-2-Nonen-1-ol**.

### Sensory Evaluation Protocol for Green-Fatty Aroma Compounds

This protocol outlines a method for the descriptive sensory analysis of **trans-2-Nonen-1-ol**.

Objective: To quantitatively describe the sensory attributes of **trans-2-Nonen-1-ol**.

Materials:

- **trans-2-Nonen-1-ol** (high purity)
- Odorless solvent (e.g., propylene glycol, diethyl phthalate)
- Glass sniffing jars with lids
- Olfactory blotters (fragrance testing strips)
- Sensory evaluation booths with controlled lighting and air circulation
- Computerized data collection system or paper ballots
- Deionized water and unsalted crackers for palate cleansing

Panelist Selection and Training:

- Select 8-12 panelists based on their sensory acuity, ability to describe aromas, and availability.

- Conduct training sessions to familiarize panelists with the sensory attributes associated with green and fatty aromas. Use reference standards for terms like "green," "waxy," "fatty," "melon," and "cucumber."

#### Sample Preparation:

- Prepare a series of dilutions of **trans-2-Nonen-1-ol** in the chosen solvent (e.g., 1%, 0.1%, 0.01% w/w).
- For orthonasal evaluation, dip olfactory blotters into the solutions and place them in labeled sniffing jars. Allow the solvent to evaporate for a consistent period before evaluation.
- For retronasal evaluation (taste), prepare solutions in a neutral base (e.g., sugar water for flavor applications).

#### Evaluation Procedure:

- Panelists are seated in individual sensory booths.
- Samples are presented in a randomized and balanced order to avoid bias.
- Panelists are instructed to sniff the blotters (orthonasal) or taste the solutions (retronasal).
- Panelists rate the intensity of pre-defined sensory attributes (e.g., green, waxy, fatty, melon, cucumber, overall aroma intensity) on a structured scale (e.g., a 15-cm line scale anchored from "not perceptible" to "very strong").
- Panelists cleanse their palate with water and crackers between samples.

#### Data Analysis:

- Convert the line scale ratings to numerical data.
- Analyze the data using statistical methods such as Analysis of Variance (ANOVA) to determine significant differences in attribute intensities between different concentrations of **trans-2-Nonen-1-ol**.
- Generate spider web plots or bar charts to visualize the sensory profile.

## Headspace Gas Chromatography-Mass Spectrometry (GC-MS) for Analysis in a Beverage Matrix

This protocol provides a method for the quantification of **trans-2-Nonen-1-ol** in a liquid matrix.

Objective: To determine the concentration of **trans-2-Nonen-1-ol** in a beverage sample.

Materials and Equipment:

- Headspace autosampler
- Gas chromatograph coupled to a mass spectrometer (GC-MS)
- GC column suitable for flavor analysis (e.g., DB-WAX, HP-5MS)
- 20 mL headspace vials with magnetic crimp caps and septa
- **trans-2-Nonen-1-ol** standard
- Internal standard (e.g., 2-octanol)
- Sodium chloride
- The beverage matrix to be analyzed

Procedure:

- Sample Preparation:
  - Pipette 5 mL of the beverage sample into a 20 mL headspace vial.
  - Add a known amount of internal standard.
  - Add 1 g of sodium chloride to increase the volatility of the analyte.
  - Immediately seal the vial with a crimp cap.
- Calibration Curve:

- Prepare a series of calibration standards by spiking the beverage matrix with known concentrations of **trans-2-Nonen-1-ol**.
- Treat the calibration standards in the same way as the samples (add internal standard and NaCl).
- Headspace GC-MS Analysis:
  - Headspace Parameters:
    - Incubation Temperature: 60-80°C
    - Incubation Time: 15-30 minutes
    - Syringe Temperature: 85°C
    - Injection Volume: 1 mL
  - GC Parameters:
    - Inlet Temperature: 250°C
    - Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
    - Oven Temperature Program: Start at 40°C, hold for 2 minutes, ramp to 240°C at 10°C/min, hold for 5 minutes.
  - MS Parameters:
    - Ion Source Temperature: 230°C
    - Quadrupole Temperature: 150°C
    - Ionization Mode: Electron Impact (EI) at 70 eV
    - Scan Range: m/z 35-350
- Data Analysis:

- Identify **trans-2-Nonen-1-ol** and the internal standard based on their retention times and mass spectra.
- Quantify the analyte by creating a calibration curve of the peak area ratio of **trans-2-Nonen-1-ol** to the internal standard versus the concentration of the standards.
- Calculate the concentration of **trans-2-Nonen-1-ol** in the unknown sample.

## Accelerated Stability Testing Protocol

This protocol describes a method to assess the stability of **trans-2-Nonen-1-ol** in a fragrance or flavor formulation under accelerated conditions.

Objective: To predict the long-term stability of **trans-2-Nonen-1-ol** in a product by subjecting it to elevated stress conditions.

Materials and Equipment:

- Stability chambers with controlled temperature and humidity
- UV light cabinet
- Product formulation containing **trans-2-Nonen-1-ol**
- Control sample of the fresh product
- Analytical instrumentation for quantification (e.g., GC-MS)
- Sensory evaluation panel

Procedure:

- Sample Preparation: Prepare a sufficient quantity of the product formulation. Package the product in its final intended packaging.
- Storage Conditions:
  - Elevated Temperature: Store samples at various elevated temperatures (e.g., 40°C, 50°C) and controlled humidity.



- Light Exposure: Expose samples to controlled UV and visible light in a light cabinet.
- Freeze-Thaw Cycles: Subject samples to repeated cycles of freezing (e.g., -10°C) and thawing to room temperature.
- Control: Store control samples under standard conditions (e.g., 25°C, 60% RH).
- Testing Intervals: Evaluate the samples at predetermined time points (e.g., 0, 1, 2, 3, and 6 months).
- Evaluation Parameters:
  - Chemical Analysis: Quantify the concentration of **trans-2-Nonen-1-ol** using a validated analytical method (e.g., GC-MS) to determine any degradation.
  - Physical Properties: Observe any changes in color, clarity, viscosity, and phase separation.
  - Sensory Evaluation: Conduct sensory analysis to detect any changes in the odor and/or taste profile of the product.

#### Data Analysis:

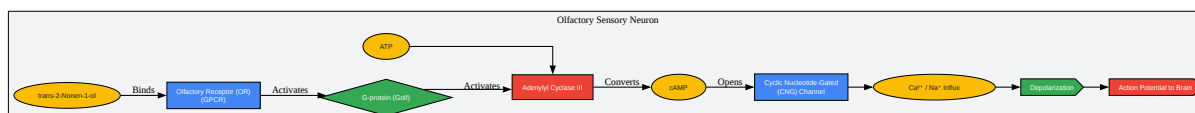
- Plot the concentration of **trans-2-Nonen-1-ol** as a function of time for each storage condition.
- Model the degradation kinetics to predict the shelf-life of the product.
- Statistically analyze the sensory data to identify any significant changes in the perceived aroma and taste.

## Signaling Pathways and Mechanisms of Perception

The perception of **trans-2-Nonen-1-ol** involves complex signaling pathways in the olfactory and gustatory systems. While the specific receptors for this molecule have not been definitively identified, the general mechanisms of olfaction and the emerging understanding of fat taste provide a framework for its perception.

## Olfactory Signaling Pathway

The detection of volatile compounds like **trans-2-Nonen-1-ol** begins with their interaction with olfactory receptors (ORs) located on the cilia of olfactory sensory neurons in the nasal epithelium. This initiates a signal transduction cascade.

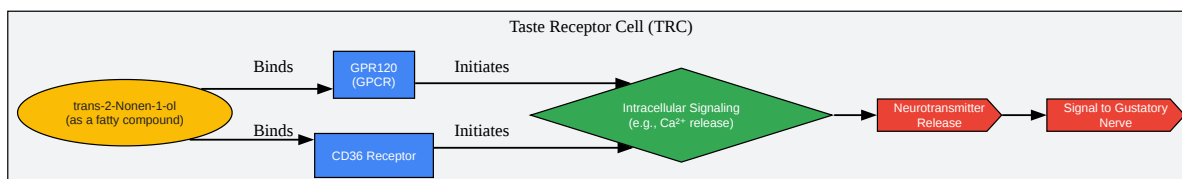


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Caption: Generalized olfactory signal transduction cascade.

## Putative Gustatory Pathway for Fatty Taste (Oleogustus)

The "fatty" taste of **trans-2-Nonen-1-ol** may be perceived through receptors involved in fat taste perception. While this is an active area of research, several candidate receptors and pathways have been proposed.



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Caption: Putative signaling pathway for fatty taste perception.

## Conclusion

**trans-2-Nonen-1-ol** is a key aroma chemical with significant potential in flavor and fragrance research and development. Its distinct sensory profile allows for the creation of authentic and appealing consumer products. The protocols and data presented in this document provide a foundation for researchers to effectively utilize and study this compound. Further research is warranted to fully elucidate its specific interactions with sensory receptors and its behavior in complex food and fragrance matrices.

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